6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

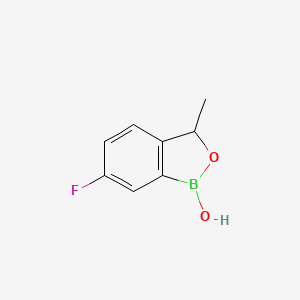

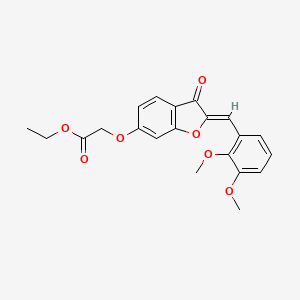

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound . It is a member of the class of benzoxaboroles . Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole involves a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is based on the benzoxaborole scaffold . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis

Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, exhibit the highest reactivity among different derivatives of phenylboronic acids . This might be related to their unbalanced coordination sphere .Physical and Chemical Properties Analysis

The molecular formula of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is C7H7BO2 . Its molecular weight is 133.942 g/mol .科学的研究の応用

Organic Synthesis and Chemical Properties

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole and its derivatives have been explored for their unique chemical properties and synthesis pathways. For instance, the study on microbial oxidation in synthesis demonstrates the preparation of myo-inositol derivatives from benzene, showcasing the versatility of benzoxaborole analogs in organic chemistry (Ley et al., 1989). Furthermore, the development of novel fluorescence probes for detecting reactive oxygen species highlights the utility of benzoxaborole derivatives in creating sensitive and selective sensors for biological and chemical applications (Setsukinai et al., 2003).

Antifungal Applications

The discovery of benzoxaborole compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis, underscores the significance of this pharmacophore in developing new antifungal agents (Baker et al., 2006). This research elucidates the structure-activity relationships leading to the identification of potent antifungal agents.

Material Science and Spectroscopy

The combined experimental-computational study of benzoxaborole crystal structures reveals insights into the solid-state characterization of these molecules. The research discusses the structure, spectroscopic signatures, and polymorphism of benzoxaboroles, contributing to the understanding of their properties in material science and drug development (Sene et al., 2014).

Radiosynthesis and Isotopic Labeling

The synthesis of isotopically labelled derivatives of benzoxaboroles for preclinical studies demonstrates the importance of these compounds in radiopharmaceutical research. The creation of [3-14C] and [3,3-2H2] isotopes of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole showcases the compound's utility in understanding its distribution and metabolism within biological systems (Baker et al., 2007).

作用機序

Target of Action

The primary target of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process, which is essential for protein synthesis in cells .

Mode of Action

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the translation process, thereby preventing the synthesis of proteins necessary for the survival and growth of cells .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in the translation process can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Benzoxaboroles, the class of compounds to which it belongs, are known for their desirable physicochemical and drug-like properties . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The inhibition of leucyl-tRNA synthetase by 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole leads to a disruption in protein synthesis . This disruption can result in the inhibition of cell growth and proliferation, potentially leading to cell death .

Safety and Hazards

将来の方向性

Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The design and development of new drugs with potential antimicrobial activity are needed . Therefore, future research could focus on modifying the structure of existing drug molecules to improve their antimicrobial activity .

特性

IUPAC Name |

6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYLCBVUUKQCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)F)C(O1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ACETAMIDOPHENYL)-2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]ACETAMIDE](/img/structure/B2934657.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}prop-2-enamide](/img/structure/B2934679.png)